

The Journey of Solriamfetol Hydrochloride: From Discovery to Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solriamfetol Hydrochloride*

Cat. No.: *B10819196*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Solriamfetol hydrochloride, a novel wake-promoting agent, has emerged as a significant therapeutic option for individuals suffering from excessive daytime sleepiness (EDS) associated with narcolepsy and obstructive sleep apnea (OSA). This technical guide provides a comprehensive overview of the discovery, mechanism of action, pivotal clinical trial findings, and chemical synthesis of **solriamfetol hydrochloride**. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Discovery and Development Timeline

The development of solriamfetol, also known as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, has been a multi-company endeavor. The initial discovery was made by a subsidiary of the SK Group.^[1] Subsequently, in 2011, Aerial Pharma acquired the rights to the compound outside of eleven Asian countries.^[1] Aerial Pharma advanced the drug through two Phase II clinical trials for narcolepsy before licensing it to Jazz Pharmaceuticals in 2014.^[1] Jazz Pharmaceuticals then spearheaded the Phase III clinical trial program, known as TONES (Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness), which ultimately led to its approval by the U.S. Food and Drug Administration (FDA) in 2019 for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.^[1]

[Click to download full resolution via product page](#)

Figure 1: A simplified timeline illustrating the key milestones in the discovery and development of solriamfetol.

Mechanism of Action

Solriamfetol's wake-promoting effects are primarily attributed to its function as a dopamine and norepinephrine reuptake inhibitor (DNRI).[2][3] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), solriamfetol blocks the reuptake of these neurotransmitters from the synaptic cleft.[2] This leads to an increased extracellular concentration of both dopamine and norepinephrine, thereby enhancing neurotransmission in pathways associated with wakefulness and arousal.[2][4] Notably, solriamfetol has a weak affinity for the serotonin transporter and does not exhibit significant monoamine-releasing activity, distinguishing it from amphetamine-like stimulants.[3][4]

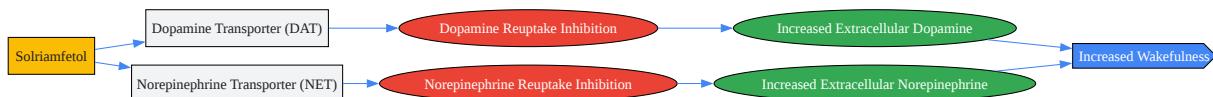

[Click to download full resolution via product page](#)

Figure 2: Signaling pathway of solriamfetol's mechanism of action as a dopamine and norepinephrine reuptake inhibitor.

Pharmacokinetic Profile

The pharmacokinetic properties of solriamfetol have been well-characterized, demonstrating its suitability for once-daily dosing.

Parameter	Value	Reference
Bioavailability	~95%	[1]
Time to Peak Plasma Concentration (Tmax)	2-3 hours	[1]
Plasma Protein Binding	13.3-19.4%	[1]
Metabolism	Minimal (~1% as N-acetylsolriamfetol)	[1]
Elimination Half-life	~7.1 hours	[1]
Excretion	~95% unchanged in urine	[1]

Clinical Efficacy: The TONES Program

The efficacy and safety of solriamfetol were established in the TONES (Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness) Phase III clinical trial program. The pivotal studies, TONES 2 (narcolepsy) and TONES 3 (obstructive sleep apnea), were 12-week, randomized, double-blind, placebo-controlled trials.

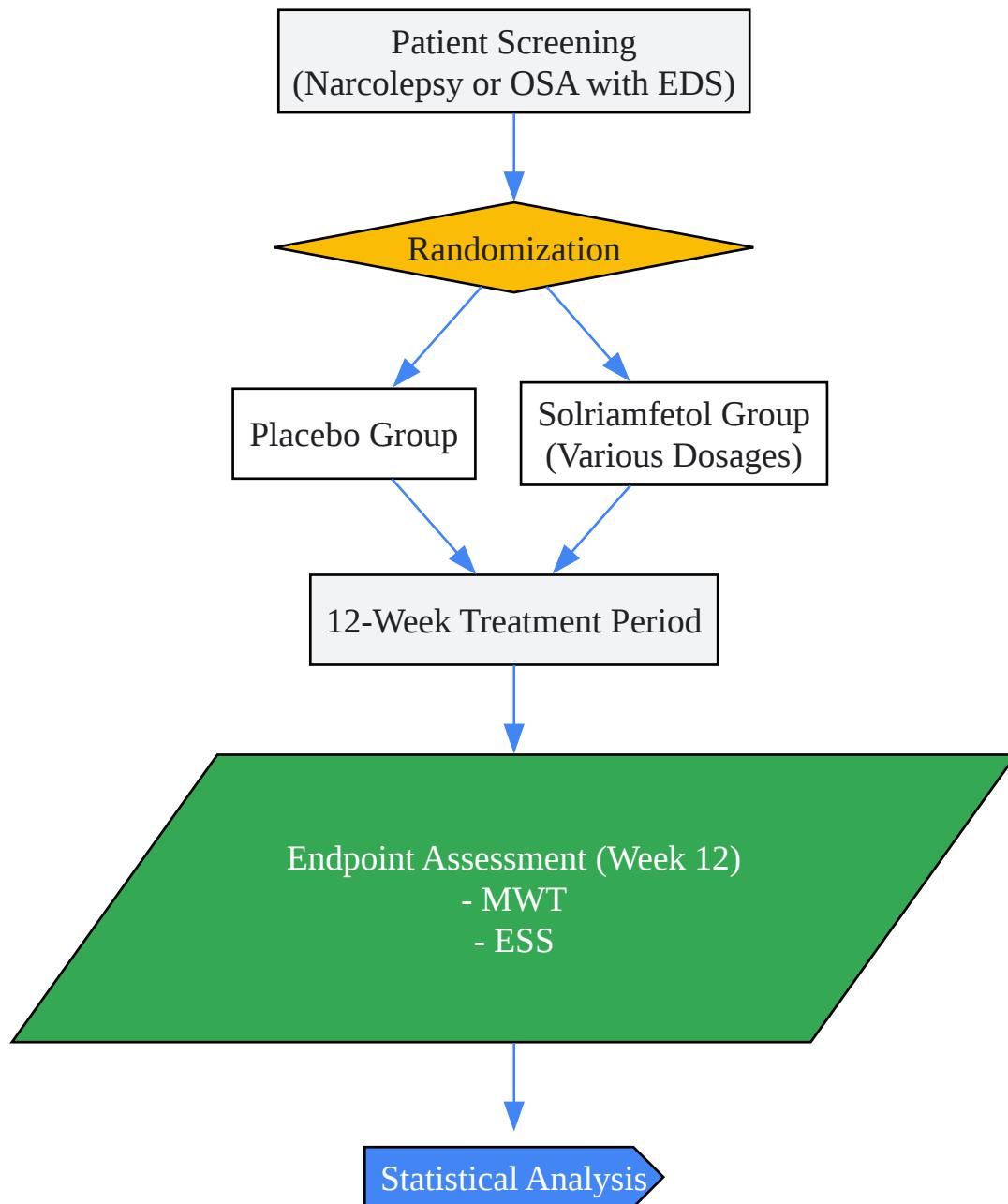
TONES 2: Narcolepsy

The TONES 2 study evaluated the efficacy of solriamfetol in adult patients with narcolepsy. The co-primary endpoints were the change from baseline in the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).

Treatment Group	Change from Baseline in MWT (minutes)	Change from Baseline in ESS
Placebo	+1.0	-2.8
Solriamfetol 75 mg	+4.7	-4.5
Solriamfetol 150 mg	+7.7	-6.3
Solriamfetol 300 mg	+10.7	-7.4

TONES 3: Obstructive Sleep Apnea

The TONES 3 study assessed the efficacy of solriamfetol in adult patients with OSA and residual EDS. The co-primary endpoints were the same as in the TONES 2 study.


Treatment Group	Change from Baseline in MWT (minutes)	Change from Baseline in ESS
Placebo	-0.6	-3.3
Solriamfetol 37.5 mg	+4.5	-4.5
Solriamfetol 75 mg	+7.9	-5.2
Solriamfetol 150 mg	+10.7	-6.4
Solriamfetol 300 mg	+12.9	-7.0

Experimental Protocols

Clinical Trial Methodology: TONES 2 & 3 (Summarized)

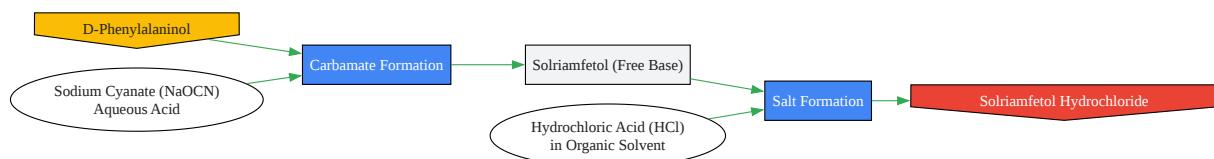
- Study Design: The TONES 2 and 3 studies were 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
- Participants: Adult patients (18-75 years) with a diagnosis of narcolepsy (TONES 2) or OSA with residual EDS (TONES 3) were enrolled. Key inclusion criteria included an Epworth Sleepiness Scale (ESS) score ≥ 10 .
- Intervention: Participants were randomized to receive once-daily oral doses of solriamfetol (various dosages) or placebo.
- Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to week 12 in:
 - Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake.
 - Epworth Sleepiness Scale (ESS): A subjective, patient-reported measure of sleepiness.

- Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat population. The primary endpoints were analyzed using a mixed-effects model for repeated measures.

[Click to download full resolution via product page](#)

Figure 3: A simplified workflow of the TONES 2 and 3 clinical trials.

Chemical Synthesis of Solriamfetol Hydrochloride


Several synthetic routes for **solriamfetol hydrochloride** have been reported, with many starting from D-phenylalaninol. A common and efficient method involves the reaction of D-phenylalaninol with sodium cyanate under acidic conditions to form the carbamate, followed by salt formation.

Step 1: Carbamate Formation

D-phenylalaninol is reacted with sodium cyanate in an acidic aqueous medium. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the primary alcohol of D-phenylalaninol to form the carbamate, yielding solriamfetol free base.

Step 2: Hydrochloride Salt Formation

The solriamfetol free base is then dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an organic solvent (e.g., isopropanol) is added to precipitate **solriamfetol hydrochloride**. The resulting solid is then filtered and dried.

[Click to download full resolution via product page](#)

Figure 4: A high-level overview of a common synthetic route to **solriamfetol hydrochloride**.

Conclusion

Solriamfetol hydrochloride represents a significant advancement in the management of excessive daytime sleepiness in patients with narcolepsy and obstructive sleep apnea. Its unique mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in robust clinical trials underscore its clinical value. The well-established chemical synthesis provides a reliable and scalable method for its production. This guide has provided a detailed

overview of the critical aspects of solriamfetol's journey from a promising molecule to an approved therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Randomized Controlled Trial of Solriamfetol for Excessive Daytime Sleepiness in OSA: An Analysis of Subgroups Adherent or Nonadherent to OSA Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Journey of Solriamfetol Hydrochloride: From Discovery to Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819196#discovery-and-chemical-synthesis-of-solriamfetol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com